molecular formula C7H6BrFO B151765 5-Bromo-2-fluorobenzyl alcohol CAS No. 99725-13-0

5-Bromo-2-fluorobenzyl alcohol

Cat. No. B151765
CAS RN: 99725-13-0
M. Wt: 205.02 g/mol
InChI Key: UOSBHJFKMGLWGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzyl alcohol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound likely shares similar properties and reactivity with the ortho-bromobenzyl alcohols and other bromobenzyl derivatives mentioned in the papers. These compounds are of interest due to their potential applications in the synthesis of more complex organic molecules, such as chromenes, indenols, phenanthrenes, and polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed transformations, which are efficient methods for constructing complex organic structures. For instance, ortho-bromobenzyl tertiary alcohols can be transformed into chromenes through a domino Pd-catalyzed process involving the formation of a palladacycle and subsequent intermolecular homocoupling . Similarly, o-bromobenzyl alcohols have been used in palladium-catalyzed benzannulation to synthesize phenanthrenes and other polycyclic aromatic hydrocarbons . Benzoboroxoles can also be synthesized from o-bromobenzyl alcohols via dilithiation and reaction with triisopropylborate .

Molecular Structure Analysis

The molecular structure of related bromobenzyl alcohols is characterized by the presence of a bromine atom ortho to the benzyl alcohol group. This positioning is crucial for the reactivity of these compounds in various chemical reactions. For example, the structure of benzoboroxoles derived from o-bromobenzyl alcohols has been confirmed by X-ray structural analysis, indicating a planar structure of the boron center with a relatively short carbon-boron bond .

Chemical Reactions Analysis

The chemical reactivity of bromobenzyl alcohols is influenced by the presence of the bromine atom, which can participate in various substitution reactions. The papers describe several reactions, including the formation of chromenes and indenols through palladium-catalyzed processes , the synthesis of phenanthrenes via benzannulation , and the preparation of benzoboroxoles . Additionally, the reaction of pentabromobenzyl bromide with alcohols and alkali metal alkoxides to form ethers is reported .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-fluorobenzyl alcohol are not directly reported, the properties of similar compounds can provide insights. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol has been measured, revealing the orientation of the hydroxyl group and the presence of a hydrogen bridge between the hydroxyl hydrogen and the fluorine atom . The reactivity of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters suggests that the bromobenzyl moiety can form complexes based on hydrophobicity and charge-transfer interactions .

Scientific Research Applications

Alcohol Protecting Groups in Organic Synthesis

5-Bromo-2-fluorobenzyl alcohol can be used in the synthesis of protected alcohols, which are essential in organic chemistry for controlling reactions. For instance, the use of benzyl ether-type protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is crucial in the synthesis of complex molecules. These groups are stable under oxidizing conditions and can be selectively removed under specific conditions, demonstrating the versatility of halogen-substituted benzyl alcohols in synthesis (Crich, Li, & Shirai, 2009).

Biotransformation and Eco-Friendly Synthesis

Halogen-substituted benzyl alcohols, including variants like 5-Bromo-2-fluorobenzyl alcohol, can be synthesized using eco-friendly methods. For example, the synthesis of aromatic alcohols like 2, 4-Dichloro benzyl alcohol and 2-Bromobenzyl alcohol using biotransformation processes involving Baker’s Yeast offers a greener alternative to traditional chemical synthesis methods. This approach is significant for sustainable chemistry practices (Saharan & Joshi, 2016).

Synthesis of Complex Organic Molecules

5-Bromo-2-fluorobenzyl alcohol serves as a key intermediate in the synthesis of complex organic molecules. For example, its derivatives are involved in the synthesis of compounds like methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which are intermediates in the development of pharmaceuticals, including HIV-1 integrase inhibitors (Boros et al., 2007).

Synthesis of Novel Organic Compounds

The use of halo-substituted benzyl alcohols in the synthesis of new organic compounds is an area of active research. For instance, the creation of new compounds like N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide demonstrates the utility of these alcohols in developing new molecules with potential applications in various fields (Xue, Han, Zhao, & Feng, 2011).

Antimycobacterial Applications

Derivatives of 5-Bromo-2-fluorobenzyl alcohol have shown promising results in antimycobacterial studies. For example, certain compounds synthesized from related structures have been evaluated for their effectiveness against mycobacterial species, indicating potential applications in treating tuberculosis (Sriram et al., 2010).

Safety And Hazards

5-Bromo-2-fluorobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSBHJFKMGLWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378400
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzyl alcohol

CAS RN

99725-13-0
Record name 5-Bromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99725-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzaldehyde (6.10 g, 30.0 mmol) in 30 mL of THF at 0° C. is added 5 mL of sodium borohydride (2.0M solution in triglyme, 10.0 mmol). The reaction mixture is stirred at 0° C. for 25 min and then quenched by the addition of 1N HCl. The mixture is diluted with EtOAc and the layers are separated. The organic layer is washed with H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 15% EtOAc/hexanes to afford the title compound (6.00 g, 29.3 mmol).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.3 g, 6.4 mmol) in MeOH (10 mL) was added sodium borohydride (0.29 g, 7.7 mmol), and the reaction was stirred at room temperature for 5 minutes. After aqueous work-up, the residue was purified by silica gel chromatography to give the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-fluorobenzaldehyde (commercially available from Aldrich) (150.0 g, 739 mmol) was charged into a 2 liter round bottom flask. The reaction mixture in the flask was immersed in an ice-water bath. Methylmagnesium bromide (270 mL, 812 mmol) was added dropwise via an addition funnel. The reaction mixture was stirred for one hour following completion of the addition. After the reaction was completed, the mixture was slowly poured into 500 mL ice water and 250 mL saturated ammonium chloride. The resulting aqueous solution was extracted with ether (800 mL×2) in a separation funnel. The combined ether layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave the product (150 g, yield=93%). The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods IV

Procedure details

A solution of the compound (1b) (3.2 g, 14.5 mmol), EtOH (20 mL) and 1 N NaOH (20 mL, 20 mmol) was stirred at reflux under N2 for 1.5 hours. The reaction mixture was cooled and distributed between H2O (150 mL) and Et2O (150 mL). The organic layer was separated and washed with H2O (2×100 mL), dried and the clear faint yellow solution was evaporated. Distillation of the residue provided the compound (1c) as a clear colorless oil; bp 82°-87° C. (0.4 mm); NMR 3.3 (H, br s), 4.6 (2 H, s), 6.81 (H3, t, J=9 Hz), 7.15-7.37 (H4, m), 7.44 (H6, dd, J=3 and 6 Hz).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 2
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 3
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 4
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5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 5
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5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 6
5-Bromo-2-fluorobenzyl alcohol

Citations

For This Compound
2
Citations
GE Stokker, AW Alberts, PS Anderson… - Journal of Medicinal …, 1986 - ACS Publications
… 5- Bromo-2-fluorobenzyl Alcohol (10). A solution of 9 (3.2 g, 14.5 mmol), EtOH (20 mL), and 1 N NaOH (20 mL, 20 mmol) was stirred at reflux under N2 for 1.5 h. The reaction mixture …
Number of citations: 84 pubs.acs.org
YM Choi-Sledeski, DG McGarry… - Journal of medicinal …, 1999 - ACS Publications
… Part B: Triphenylphosphine (4.10 g, 15.6 mmol) and N-bromosuccinimide (2.67 g, 15.0 mmol) were added to a solution of 5-bromo-2-fluorobenzyl alcohol (3.10 g, 15.1 mmol) in THF (30 …
Number of citations: 53 pubs.acs.org

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